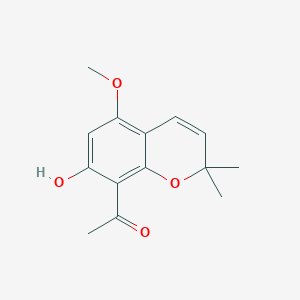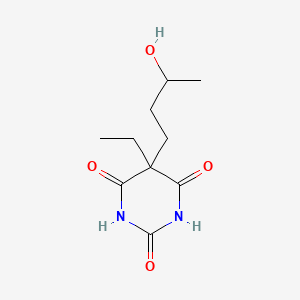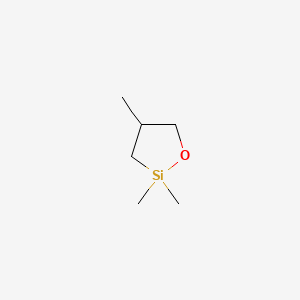
2,2,4-Trimethyl-1-oxa-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is a heterocyclic organic compound with the molecular formula C6H14OSi. It is characterized by the presence of a silicon atom within a five-membered ring structure, which also includes an oxygen atom and three methyl groups attached to the silicon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-oxa-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
2,2,4-Trimethyl-1-oxa-2-silacyclopentane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a model system.
Industry: It is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The pathways involved in these interactions depend on the specific reactions and conditions .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a similar ring structure but with different substituents.
2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane: This compound includes an additional nitrogen atom in the ring structure.
Uniqueness
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is unique due to its specific arrangement of methyl groups and the presence of both silicon and oxygen in the ring structure. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
23483-33-2 |
|---|---|
Molecular Formula |
C6H14OSi |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
2,2,4-trimethyloxasilolane |
InChI |
InChI=1S/C6H14OSi/c1-6-4-7-8(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
FDTCKQAXTOUSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO[Si](C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




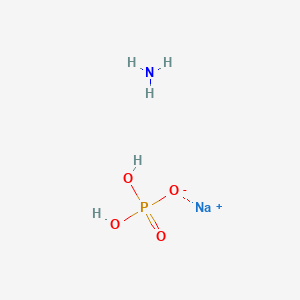
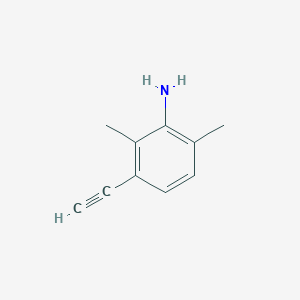
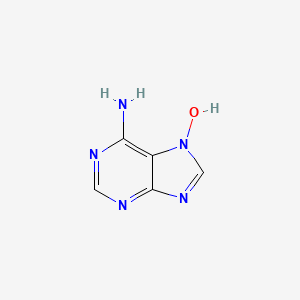
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
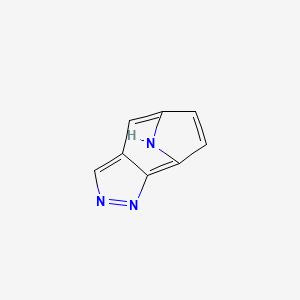
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
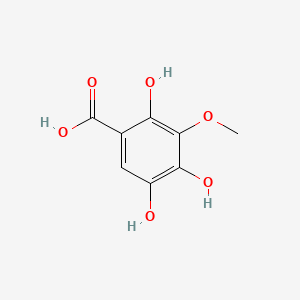
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
